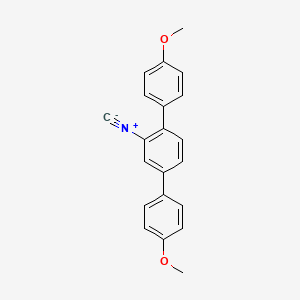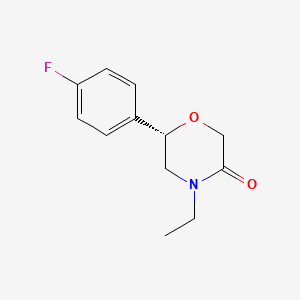![molecular formula C17H33NO2S B14180796 1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane CAS No. 849334-48-1](/img/structure/B14180796.png)
1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[211]tetradecane is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Spiro Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Sulfonyl Group: This step often involves sulfonylation using reagents like sulfonyl chlorides under basic conditions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in its observed effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.10]decane
- 1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.12]pentadecane
Uniqueness
1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as mentioned above.
Properties
CAS No. |
849334-48-1 |
|---|---|
Molecular Formula |
C17H33NO2S |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
1-tert-butylsulfonyl-1-azaspiro[2.11]tetradecane |
InChI |
InChI=1S/C17H33NO2S/c1-16(2,3)21(19,20)18-15-17(18)13-11-9-7-5-4-6-8-10-12-14-17/h4-15H2,1-3H3 |
InChI Key |
LLZMDXHVWUMVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)N1CC12CCCCCCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B14180714.png)
![3-[(2,6-Difluorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14180718.png)
![2-[(3-Sulfopropyl)amino]heptanoic acid](/img/structure/B14180720.png)
methanone](/img/structure/B14180722.png)

![N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14180738.png)
![6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180753.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide](/img/structure/B14180759.png)
![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)

![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)


